Nithiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

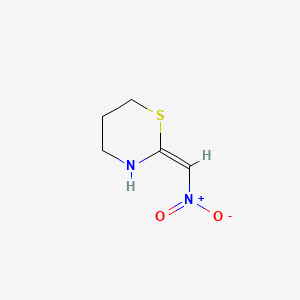

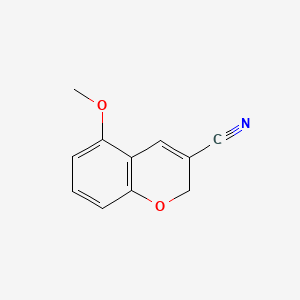

Nithiazine is a synthetic compound that belongs to the class of nitromethylene neonicotinoid insecticides. It was first synthesized in the 1970s by Shell (Modesto, CA) and is historically significant as the model molecule for neonicotinoids, a new family of pesticides . This compound acts as an agonist of the nicotinic acetylcholine receptor, affecting the Na/K ionophore in mammals and insects . Despite its potential, this compound’s poor photostability has limited its use as an insecticide in fields or other environments .

Preparation Methods

Nithiazine can be synthesized through various synthetic routes. One common method involves the reaction of this compound with malononitrile or ethyl cyanoacetate and benzaldehyde . The synthesized compounds are identified by 1H NMR and IR spectroscopy, and elemental analysis

Chemical Reactions Analysis

Nithiazine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Photoreduction of this compound in water produces dimers and nitrile, nitroso, and oxime derivatives.

Substitution: This compound analogues can be synthesized by substituting different functional groups, such as the 1,4-dihydropyridine structure.

Common reagents used in these reactions include malononitrile, ethyl cyanoacetate, and benzaldehyde . Major products formed from these reactions are dimers and various derivatives like nitrile, nitroso, and oxime .

Scientific Research Applications

Nithiazine has several scientific research applications:

Mechanism of Action

Nithiazine exerts its effects by acting as an agonist of the nicotinic acetylcholine receptor . This receptor controls the flow of Na and K ions through channels in the neuronal postsynaptic membranes . By opening and closing these channels, this compound disrupts the dynamic ratio of intracellular to extracellular Na and K concentrations, leading to insect toxicity . The compound’s selectivity for insect receptors over vertebrate receptors contributes to its insecticidal properties .

Comparison with Similar Compounds

Nithiazine is unique among neonicotinoids due to its nitromethylene chromophore, which contributes to its instability under sunlight . Similar compounds include:

Imidacloprid: A widely used neonicotinoid with greater photostability and lower mammalian toxicity.

Nitenpyram: Another neonicotinoid with similar insecticidal properties but better stability.

Acetamiprid: Known for its broad-spectrum insecticidal activity and improved photostability.

This compound’s uniqueness lies in its role as the prototype for neonicotinoid insecticides, despite its limitations in practical applications .

Properties

CAS No. |

63486-51-1 |

|---|---|

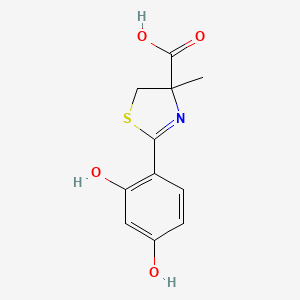

Molecular Formula |

C5H8N2O2S |

Molecular Weight |

160.20 g/mol |

IUPAC Name |

(2E)-2-(nitromethylidene)-1,3-thiazinane |

InChI |

InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4+ |

InChI Key |

LZTIMERBDGGAJD-SNAWJCMRSA-N |

Isomeric SMILES |

C1CN/C(=C\[N+](=O)[O-])/SC1 |

Canonical SMILES |

C1CNC(=C[N+](=O)[O-])SC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)

![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)

![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)

![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)

acetic acid](/img/structure/B12323114.png)